molecular formula C7H13NO3 B1418050 Morpholine-3-acetic acid methyl ester CAS No. 885273-89-2

Morpholine-3-acetic acid methyl ester

Cat. No.: B1418050
CAS No.: 885273-89-2
M. Wt: 159.18 g/mol
InChI Key: SUCYHGXECUURID-UHFFFAOYSA-N
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Description

Morpholine-3-acetic acid methyl ester is a chemical compound with the molecular formula C7H13NO3 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine-3-acetic acid methyl ester can be synthesized through a two-step process involving a Mannich reaction followed by a Michael addition reaction. The Mannich reaction typically involves the condensation of formaldehyde, morpholine, and an appropriate ketone or aldehyde to form a β-amino carbonyl compound. This intermediate is then subjected to a Michael addition reaction with methyl acrylate under mild conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Morpholine-3-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine-3-acetic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of morpholine-3-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine-3-acetic acid methyl ester is unique due to its ester functionality, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Biological Activity

Morpholine-3-acetic acid methyl ester (MAE) is a derivative of morpholine, a heterocyclic amine notable for its diverse applications in pharmaceuticals and agrochemicals. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of MAE, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO3C_7H_{13}NO_3. The presence of both morpholine and an ester functional group allows for unique reactivity and biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of MAE is primarily attributed to its ability to undergo hydrolysis, which releases the active morpholine derivative. This derivative can interact with specific molecular targets such as enzymes and receptors. The ester group can also participate in various chemical reactions, enhancing its versatility as a biochemical agent.

1. Pharmaceutical Applications

MAE has been investigated for its potential in drug development, particularly targeting neurological disorders. Its role as an intermediate in synthesizing pharmaceuticals highlights its importance in medicinal chemistry.

  • Neuroprotective Effects: Studies suggest that MAE may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Enzyme Inhibition: Research indicates that MAE can inhibit certain enzymes involved in metabolic pathways, providing insights into its therapeutic potential.

2. Antimicrobial Activity

Recent studies have demonstrated that compounds containing morpholine moieties, including MAE, possess significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis15.6 μg/mL
Candida albicansVaries by concentration
Saccharomyces cerevisiaeActive at varying concentrations

These findings suggest that MAE could be developed as an antimicrobial agent against various pathogens .

3. Agricultural Applications

MAE is utilized in formulating agrochemicals, enhancing pesticide efficacy through improved solubility and stability. Its incorporation into pesticide formulations has been shown to increase the effectiveness of active ingredients against pests .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of MAE revealed that it significantly reduced neuronal cell death induced by oxidative stress. The compound was found to modulate pathways associated with apoptosis and inflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of MAE against various pathogens. The results indicated that MAE exhibited strong inhibitory effects against both bacterial and fungal strains, supporting its application as a broad-spectrum antimicrobial agent .

Research Findings

  • Enzyme Interaction Studies: Research has shown that MAE interacts with specific enzymes like urease, which is crucial for microbial metabolism. Inhibition of these enzymes can disrupt microbial growth and colonization .
  • Polymer Chemistry Applications: MAE serves as a building block in synthesizing polymers with unique properties for industrial applications .

Properties

IUPAC Name

methyl 2-morpholin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661340
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-89-2
Record name Methyl 3-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (morpholin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885273-89-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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